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Compound of Interest
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Cat. No.: B10763058 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory effects of sorbic acid on a

wide range of fungal and yeast species. It is designed to be a comprehensive resource,

detailing quantitative inhibitory data, experimental methodologies for assessing antifungal

activity, and insights into the molecular mechanisms and signaling pathways affected by sorbic
acid.

Fungal and Yeast Species Inhibited by Sorbic Acid
Sorbic acid and its salts are potent inhibitors of a broad spectrum of fungi and yeasts, making

them effective preservatives in various applications.[1][2][3] The antimicrobial action of sorbic
acid is primarily directed against yeasts and molds.[1] Its efficacy is significantly influenced by

the pH of the medium, with the undissociated form of the acid, which predominates at pH

values below its pKa of 4.75, exhibiting the highest level of antimicrobial activity.[1]

A diverse array of fungal and yeast genera are susceptible to sorbic acid, including:

Yeast Genera:Brettanomyces, Candida, Cryptococcus, Debaryomyces, Hansenula,

Issatchenkia, Klockera, Pichia, Rhodotorula, Saccharomyces, Sporobolomyces, Torulaspora,

and Zygosaccharomyces.

Fungal (Mold) Genera:Alternaria, Aspergillus, Botrytis, Cephalosporium, Cladosporium,

Fusarium, Geotrichum, Helminthosporium, Mucor, Penicillium, Pullularia, Rhizopus,
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Sporotrichum, and Trichoderma.

Quantitative Data: Minimum Inhibitory
Concentrations (MIC)
The minimum inhibitory concentration (MIC) is a critical quantitative measure of an

antimicrobial agent's effectiveness. The following tables summarize the MIC values of sorbic
acid against various fungal and yeast species as reported in the scientific literature. These

values can vary based on factors such as pH, temperature, inoculum size, and the specific

strain being tested.

Table 1: Minimum Inhibitory Concentration (MIC) of Sorbic Acid against Yeast Species
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Yeast Species pH MIC (mM)
Additional
Conditions/Notes

Brettanomyces

bruxellensis
-

Resistant to high

levels

Growth in low-sugar

media

Candida diddensiae

(in a cocktail)
4.5 5.94 Undissociated acid

4.0 3.85 Undissociated acid

3.5 3.19 Undissociated acid

Candida zeylanoides 7.0 >2000 ppm

Cryptococcus magnus 4.0 0.37 Growth on glycerol

Hansenula anomala 3.5 <0.5

Maximum tolerated

level of benzoic acid

was 0.5 mM

Issatchenkia

occidentalis (in a

cocktail)

4.5 5.94

Undissociated acid;

most resistant in the

cocktail

4.0 3.85 Undissociated acid

3.5 3.19 Undissociated acid

Pichia anomala (in a

cocktail)
4.5 5.94 Undissociated acid

4.0 3.85 Undissociated acid

3.5 3.19 Undissociated acid

Pichia fermentans 5.5 <13.3

Rhodotorula glutinis 4.0 0.46 Growth on glycerol

Saccharomyces

cerevisiae
4.0 1.8 Growth on glycerol

4.0 3.0 Δpad1 deletant
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3.5 0.45 - 1.78 (50-200 ppm)

Saccharomyces

cerevisiae (in a

cocktail)

4.5 5.94 Undissociated acid

4.0 3.85 Undissociated acid

3.5 3.19 Undissociated acid

Torulaspora

delbrueckii
4.0 ~2.0

Moderate

fermentation

Zygosaccharomyces

bailii
4.0 3.1 Growth on glycerol

4.0 6.6 Growth on glucose

4.0 4.5 - 9.5
Strain variation

observed

Zygosaccharomyces

rouxii
7.0 >2000 ppm

Table 2: Minimum Inhibitory Concentration (MIC) of Sorbic Acid against Fungal (Mold) Species
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Fungal Species pH MIC (mM)
Additional
Conditions/Notes

Alternaria alternata 7.0 1000 ppm

Aspergillus niger 4.0 4.5
Conidia inoculum of

10^5/ml

4.0 1.5
Mycelia from 10^5

spores/ml inoculum

7.0 1000 ppm

Aspergillus flavus 7.0 1000 ppm

Aspergillus oryzae 7.0 1000 ppm

Aspergillus versicolor 7.0 1000 ppm

Botrytis cinerea 3.6 - 5.7 < 0.1% (w/v) Sorbic acid effective

> 5.7 > 0.1% (w/v) Sorbic acid ineffective

Cladosporium

cladosporioides
4.1 0.3

7.6 18.0

7.0 1000 ppm

Cladosporium

sphaerospermum
7.0 1000 ppm

Fusarium oxysporum 6.4 8.7 (976 ppm)
ED50 for mycelial

growth

Mucor plumbeus 7.0 2000 ppm

Penicillium

chrysogenum
4.1 1.0

7.6 230.0

Penicillium roqueforti - 4.2 - 21.2
Undissociated acid;

strain dependent
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7.0 2000 ppm

Rhizopus oryzae 7.0 2000 ppm

Rhizopus sp. 3.6 - 5.7 < 0.1% (w/v) Sorbic acid effective

> 5.7 > 0.1% (w/v) Sorbic acid ineffective

Trichoderma sp. - - Generally inhibited

Ulocladium atrum 4.1 0.2

7.6 33.0

Mechanisms of Action and Signaling Pathways
The antimicrobial action of sorbic acid is multifaceted. The classical weak-acid theory posits

that the undissociated form of the acid passively diffuses across the cell membrane. Once

inside the neutral cytoplasm, it dissociates, releasing protons and causing intracellular

acidification. This drop in internal pH can disrupt enzymatic functions and metabolic processes.

However, evidence suggests that this is not the sole mechanism of action. Sorbic acid has

been shown to inhibit various enzymes, including those involved in carbohydrate metabolism

and the citric acid cycle.

A key target of sorbic acid is cellular respiration. Studies have demonstrated that sorbic acid
more potently inhibits respiration compared to fermentation. This explains why fermentative

yeasts, which can generate energy without respiration, tend to be more resistant to sorbic
acid. The inhibition of respiration is associated with the production of reactive oxygen species

(ROS), which can lead to cellular damage.

In some yeasts, specific signaling pathways are activated in response to sorbic acid stress. A

notable example is the High Osmolarity Glycerol (HOG) pathway in Candida glabrata. Sorbic
acid treatment leads to the phosphorylation of the MAP kinase CgHog1, which is crucial for

weak acid stress resistance in this organism. This response appears to be different from that of

Saccharomyces cerevisiae, where the transcription factors Msn2 and Msn4 are the primary

mediators of the general stress response to weak acids.
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Sorbic acid activation of the HOG pathway in Candida glabrata.

Experimental Protocols for Antifungal Susceptibility
Testing
Determining the MIC of sorbic acid against fungal and yeast species is essential for research

and quality control. Standardized methods developed by organizations like the Clinical and

Laboratory Standards Institute (CLSI) provide a framework for reproducible susceptibility

testing. The broth microdilution method is a commonly used technique.

General Broth Microdilution Protocol
This protocol is a generalized procedure based on established methodologies for antifungal

susceptibility testing. Specific parameters may need to be optimized depending on the fungal

or yeast species being tested.

1. Preparation of Sorbic Acid Stock Solution:

Prepare a stock solution of sorbic acid in a suitable solvent (e.g., ethanol or dimethyl

sulfoxide) at a high concentration (e.g., 100 mM).
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Ensure the final solvent concentration in the test wells does not inhibit microbial growth.

2. Preparation of Culture Medium:

Use a standardized liquid medium appropriate for the test organism, such as RPMI-1640

with L-glutamine, buffered with MOPS to a pH of 7.0 for yeasts, or a suitable broth for

filamentous fungi.

The pH of the medium is critical and should be adjusted as required for the specific

experimental goals, as sorbic acid's efficacy is pH-dependent.

3. Inoculum Preparation:

Yeasts: Culture the yeast strain on an appropriate agar medium (e.g., Sabouraud Dextrose

Agar) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a

0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 cells/mL. Dilute this

suspension in the test medium to achieve a final inoculum concentration of approximately

0.5-2.5 x 10^3 cells/mL in the microtiter plate wells.

Filamentous Fungi: Grow the fungus on a suitable agar medium (e.g., Potato Dextrose Agar)

until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline

containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a

concentration of approximately 0.4-5 x 10^4 conidia/mL in the test medium.

4. Microtiter Plate Preparation:

Use sterile 96-well microtiter plates.

Perform serial twofold dilutions of the sorbic acid stock solution in the test medium across

the wells of the plate to achieve the desired final concentration range.

Include a growth control well (medium and inoculum, no sorbic acid) and a sterility control

well (medium only).

5. Inoculation and Incubation:
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Inoculate each well (except the sterility control) with the prepared fungal or yeast

suspension.

Incubate the plates at an appropriate temperature (e.g., 35°C for most yeasts, 28-35°C for

most molds) for 24-72 hours, or until sufficient growth is observed in the growth control well.

6. Determination of MIC:

The MIC is defined as the lowest concentration of sorbic acid that causes a significant

inhibition of growth compared to the growth control. For yeasts, this is often a ≥50%

reduction in turbidity. For filamentous fungi, it is the lowest concentration that prevents any

discernible growth.

Growth can be assessed visually or by using a microplate reader to measure the optical

density (e.g., at 530 nm).
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Workflow for broth microdilution antifungal susceptibility testing.

Conclusion
Sorbic acid remains a valuable tool in the control of fungal and yeast contamination. A

thorough understanding of its spectrum of activity, the factors influencing its efficacy, and its

mechanisms of action is crucial for its effective application in research and industrial settings.
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This guide provides a foundational resource for professionals working in these areas,

summarizing key quantitative data, outlining experimental procedures, and offering insights into

the cellular responses of fungi and yeasts to this widely used preservative. Further research

into the specific signaling pathways affected by sorbic acid in a broader range of

microorganisms will undoubtedly lead to more targeted and effective antifungal strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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